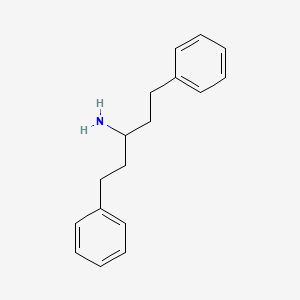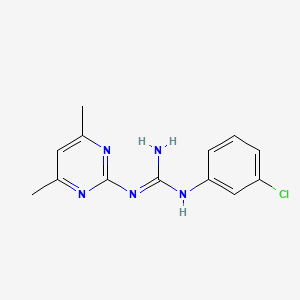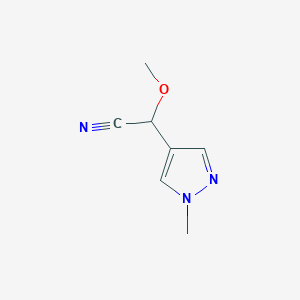
1,5-Diphenylpentan-3-amin
Übersicht
Beschreibung
1,5-Diphenylpentan-3-amine: is an organic compound that belongs to the class of amines It consists of a pentane backbone with phenyl groups attached to the first and fifth carbon atoms and an amine group attached to the third carbon atom
Wissenschaftliche Forschungsanwendungen
1,5-Diphenylpentan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,5-Diphenylpentan-3-amine can be synthesized through several methods. One common approach involves the reaction of 1,5-diphenylpentan-3-one with ammonia or an amine under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the conversion of the ketone to the amine .
Industrial Production Methods: In an industrial setting, the production of 1,5-diphenylpentan-3-amine may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors that influence the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 1,5-Diphenylpentan-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of catalysts like aluminum chloride.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Wirkmechanismus
The mechanism of action of 1,5-diphenylpentan-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The phenyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1,5-Diphenylpentan-3-one: This compound is structurally similar but contains a ketone group instead of an amine group.
1,5-Diphenylpentane: This compound lacks the amine group and is fully saturated.
1,5-Diphenylpentan-3-ol: This compound contains a hydroxyl group instead of an amine group.
Uniqueness: 1,5-Diphenylpentan-3-amine is unique due to the presence of both phenyl groups and an amine group, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1,5-diphenylpentan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10,17H,11-14,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKWJPMGHCRYGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29766-50-5 | |
| Record name | 1,5-diphenylpentan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-((3-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2386595.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2386598.png)

![N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2386601.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2386603.png)
![N2-[(4-CHLOROPHENYL)METHYL]-6-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE](/img/structure/B2386604.png)
![1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide](/img/structure/B2386605.png)

![2-[3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2386608.png)
![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386609.png)

